molecular formula C17H17NO6 B2817627 N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide CAS No. 300826-00-0

N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2817627
CAS No.: 300826-00-0
M. Wt: 331.324
InChI Key: BLVKEPVXNOBBEX-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide is a synthetic organic compound that features a benzodioxole ring fused with a trimethoxybenzamide moiety

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Safety and Hazards

Safety data sheets for similar compounds suggest that they may cause skin irritation, serious eye irritation, and respiratory irritation. It’s recommended to handle these compounds with care, using protective equipment and working in a well-ventilated area .

Future Directions

Given the wide range of biological activities exhibited by similar compounds, “N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide” could potentially be a subject of future research in the field of medicinal chemistry. Further studies could focus on understanding its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide typically involves the condensation of 1,3-benzodioxole-5-carboxylic acid with 3,4,5-trimethoxyaniline. This reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, while the amide group can undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogen or nitro groups on the aromatic ring.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by inhibiting enzyme activity or altering receptor signaling, leading to therapeutic effects like cell cycle arrest or apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole ring but differs in the side chain structure.

    3,4,5-trimethoxybenzylamine: Contains the trimethoxybenzyl moiety but lacks the benzodioxole ring.

Uniqueness

N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide is unique due to the combination of the benzodioxole and trimethoxybenzamide structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6/c1-20-14-6-10(7-15(21-2)16(14)22-3)17(19)18-11-4-5-12-13(8-11)24-9-23-12/h4-8H,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVKEPVXNOBBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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